molecular formula C14H9FO3 B3011128 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde CAS No. 2241139-96-6

7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B3011128
CAS No.: 2241139-96-6
M. Wt: 244.221
InChI Key: LLOSCNMCQKOTIY-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzodioxole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the benzodioxole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 7-(4-Fluorophenyl)-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzodioxole ring can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 7-(4-Chlorophenyl)-1,3-benzodioxole-5-carbaldehyde
  • 7-(4-Bromophenyl)-1,3-benzodioxole-5-carbaldehyde
  • 7-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde

Comparison: Compared to its analogs, 7-(4-Fluorophenyl)-1,3-benzodioxole-5-carbaldehyde exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-(4-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-3-1-10(2-4-11)12-5-9(7-16)6-13-14(12)18-8-17-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSCNMCQKOTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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